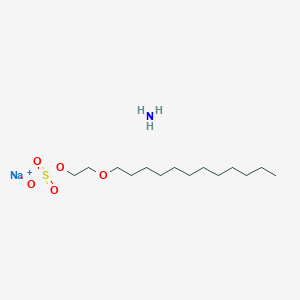
3,3,3-Triphenylpropylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Triphenylpropylphosphane is an organophosphorus compound characterized by the presence of three phenyl groups attached to a propylphosphane backbone. This compound is known for its versatility in organic synthesis and its role as a ligand in transition metal complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3,3-Triphenylpropylphosphane can be synthesized through the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Reaction with Phenylmagnesium Bromide: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{P(C}_6\text{H}_5)_3 + 3 \text{MgBrCl} ]
Reaction with Phenyllithium: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Li} \rightarrow \text{P(C}_6\text{H}_5)_3 + 3 \text{LiCl} ]
Industrial Production Methods
Industrial synthesis of this compound involves the reaction between phosphorus trichloride, chlorobenzene, and sodium: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5)_3 + 6 \text{NaCl} ]
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Triphenylpropylphosphane undergoes various types of reactions, including:
Oxidation: Slow oxidation by air to form triphenylphosphine oxide.
Reduction: Reduction reactions involving reagents like lithium, sodium, or potassium.
Substitution: Substitution reactions with halogens and acids.
Common Reagents and Conditions
Oxidation: Air or oxygen.
Reduction: Lithium in tetrahydrofuran, sodium, or potassium.
Substitution: Halogens (e.g., chlorine, bromine) and acids.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phosphines.
Wissenschaftliche Forschungsanwendungen
3,3,3-Triphenylpropylphosphane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis and as a ligand in transition metal complexes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3,3-Triphenylpropylphosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound with similar properties and applications.
Triphenylarsine: Similar structure but contains arsenic instead of phosphorus.
Triphenylstibine: Contains antimony instead of phosphorus.
Uniqueness
3,3,3-Triphenylpropylphosphane is unique due to its specific propylphosphane backbone, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and organic synthesis.
Eigenschaften
IUPAC Name |
3,3,3-triphenylpropylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBMNGRDCPEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCP)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
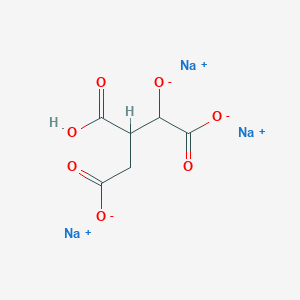
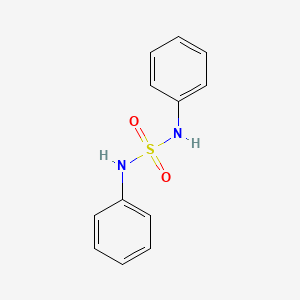

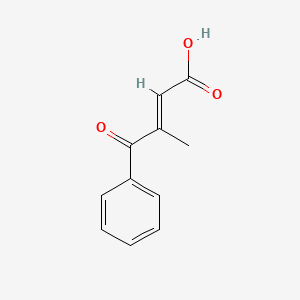
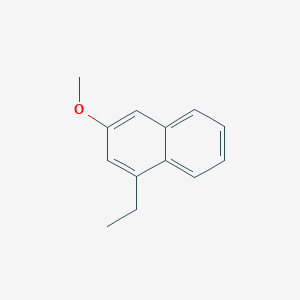
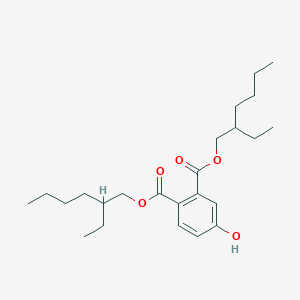
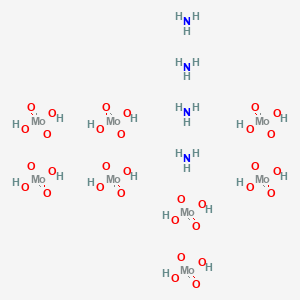
![3,5-Dihydroxy-5-oxo-3-[2-(trimethylazaniumyl)ethoxycarbonyl]pentanoate](/img/structure/B8145905.png)


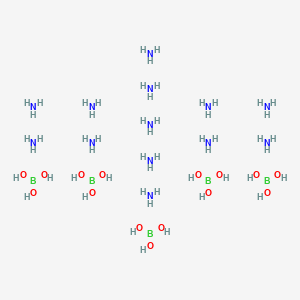

![azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxy-4-hydroxy-5-methoxy-3-sulfooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B8145951.png)
